molecular formula C17H14N2O3S B4583067 N-1,3-benzodioxol-5-yl-2-cyano-3-(5-ethyl-2-thienyl)acrylamide

N-1,3-benzodioxol-5-yl-2-cyano-3-(5-ethyl-2-thienyl)acrylamide

Cat. No. B4583067
M. Wt: 326.4 g/mol
InChI Key: XXNQUIOBZSDLAB-YRNVUSSQSA-N
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Description

N-1,3-benzodioxol-5-yl-2-cyano-3-(5-ethyl-2-thienyl)acrylamide, also known as BDDA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BDDA belongs to the family of acrylamide derivatives and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

Polymer Chemistry Applications

Controlled Polymerization
A study by Mori, Sutoh, and Endo (2005) explored the controlled radical polymerization of monosubstituted acrylamides, demonstrating the synthesis of homopolymers with narrow polydispersity, controlled molecular weight, and enhanced isotacticity via reversible addition−fragmentation chain transfer (RAFT) polymerization. This process is significant for creating polymers with specific properties for various applications, including biomedical fields (Mori, Sutoh, & Endo, 2005).

Organic Synthesis Enhancements

Baylis-Hillman Reaction Acceleration
Research by Aggarwal, Dean, Mereu, and Williams (2002) discovered that conducting the Baylis-Hillman reaction in polar solvents like water and formamide significantly accelerates the process. This finding is crucial for developing more efficient synthetic pathways in organic chemistry (Aggarwal, Dean, Mereu, & Williams, 2002).

Material Science Innovations

Supramolecular Polymer Chemistry
A study focused on the development of phenolphthalein-containing thermo- and pH-sensitive N-(isopropyl)acrylamide copolymers. This work, contributing to supramolecular polymer chemistry, showcased the potential of creating smart materials that respond to environmental changes, useful in various applications including drug delivery systems (Fleischmann & Ritter, 2013).

properties

IUPAC Name

(E)-N-(1,3-benzodioxol-5-yl)-2-cyano-3-(5-ethylthiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-2-13-4-5-14(23-13)7-11(9-18)17(20)19-12-3-6-15-16(8-12)22-10-21-15/h3-8H,2,10H2,1H3,(H,19,20)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNQUIOBZSDLAB-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C=C(C#N)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(S1)/C=C(\C#N)/C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(1,3-benzodioxol-5-yl)-2-cyano-3-(5-ethylthiophen-2-yl)prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
N-1,3-benzodioxol-5-yl-2-cyano-3-(5-ethyl-2-thienyl)acrylamide

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